molecular formula C11H11ClF2O2 B13659318 5-(3-Chloro-2,4-difluorophenyl)pentanoic Acid

5-(3-Chloro-2,4-difluorophenyl)pentanoic Acid

Cat. No.: B13659318
M. Wt: 248.65 g/mol
InChI Key: HWKJODWSRWPACI-UHFFFAOYSA-N
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Description

5-(3-Chloro-2,4-difluorophenyl)pentanoic Acid is an organic compound with the molecular formula C11H11ClF2O2 It is characterized by the presence of a chlorinated and difluorinated phenyl group attached to a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-2,4-difluorophenyl)pentanoic Acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-chloro-2,4-difluorobenzene.

    Halogenation: The benzene ring is halogenated to introduce the chlorine and fluorine atoms.

    Chain Extension: The halogenated benzene is then subjected to a series of reactions to extend the carbon chain, forming the pentanoic acid moiety.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale halogenation and chain extension processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-2,4-difluorophenyl)pentanoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

5-(3-Chloro-2,4-difluorophenyl)pentanoic Acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-2,4-difluorophenyl)pentanoic Acid involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine and fluorine atoms can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Chloropentanoic Acid: Similar structure but lacks the difluorophenyl group.

    2,4-Difluorobenzoic Acid: Contains the difluorophenyl group but lacks the pentanoic acid chain.

Uniqueness

5-(3-Chloro-2,4-difluorophenyl)pentanoic Acid is unique due to the combination of a chlorinated and difluorinated phenyl group with a pentanoic acid chain, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H11ClF2O2

Molecular Weight

248.65 g/mol

IUPAC Name

5-(3-chloro-2,4-difluorophenyl)pentanoic acid

InChI

InChI=1S/C11H11ClF2O2/c12-10-8(13)6-5-7(11(10)14)3-1-2-4-9(15)16/h5-6H,1-4H2,(H,15,16)

InChI Key

HWKJODWSRWPACI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CCCCC(=O)O)F)Cl)F

Origin of Product

United States

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